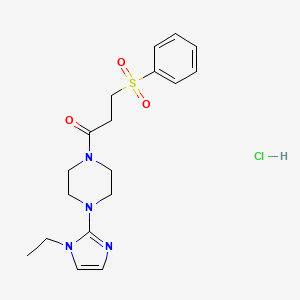

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S.ClH/c1-2-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)8-15-26(24,25)16-6-4-3-5-7-16;/h3-7,9-10H,2,8,11-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWVFYWYXKAYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride is a synthetic organic compound with potential pharmacological applications. Its complex structure, featuring an imidazole ring, a piperazine moiety, and a sulfonyl group, suggests interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 378.9 g/mol. The structure is characterized by the following components:

- Imidazole Ring : Known for its role in influencing neurotransmitter systems.

- Piperazine Ring : Often associated with various pharmacological activities.

- Phenylsulfonyl Group : Implicated in enhancing biological activity through diverse interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antimicrobial Effects : Potential efficacy against various pathogens.

- Anticancer Properties : Selective activity against certain cancer cell lines.

- Neuropharmacological Effects : Modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways such as NF-kB and ERK, which are critical for cell proliferation and survival.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes or signaling pathways.

- Cell Cycle Interference : Possible interference with cell cycle progression in cancer cells.

Anticancer Activity

A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity against cancer cells while exhibiting low toxicity on normal cells. This suggests that modifications to the piperazine or imidazole components can enhance anticancer efficacy without increasing side effects .

Antimicrobial Activity

Research has shown that compounds containing imidazole and piperazine rings exhibit antimicrobial properties. For instance, derivatives were tested against Candida species, revealing promising minimum inhibitory concentrations (MIC) . While specific data on the target compound is limited, its structural similarities suggest potential antimicrobial effects.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

Q & A

Q. How should researchers address contradictions in pharmacological data across studies?

- Methodological Answer :

- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers).

- Off-Target Screening : Use panels like Eurofins CEREP to identify unintended interactions.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.